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Compound of Interest

Compound Name:
4-chloro-1H-indazole-6-carboxylic

acid

Cat. No.: B1360829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-1H-indazole-6-
carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This

document details its chemical and physical properties, provides hypothetical experimental

protocols for its synthesis and analysis, and explores its potential applications in drug

development, particularly as a scaffold for kinase inhibitors.

Core Quantitative Data
A summary of the key quantitative data for 4-chloro-1H-indazole-6-carboxylic acid is

presented below. These values are crucial for researchers engaged in computational modeling,

analytical method development, and formulation studies.
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Property Value Source

Molecular Formula C₈H₅ClN₂O₂ PubChem[1]

Molecular Weight 196.59 g/mol PubChem[1]

IUPAC Name
4-chloro-1H-indazole-6-

carboxylic acid
PubChem[1]

CAS Number 885523-25-1 PubChem[1]

Canonical SMILES
C1=C(C=C(C2=C1NN=C2)Cl)

C(=O)O
PubChem[1]

Computed XLogP3 1.7 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 196.003955 g/mol PubChem[1]

Formal Charge 0 PubChem[1]

Experimental Protocols
The following sections outline detailed, representative methodologies for the synthesis and

analysis of 4-chloro-1H-indazole-6-carboxylic acid. These protocols are based on

established chemical principles and published procedures for analogous compounds.

Synthesis of 4-chloro-1H-indazole-6-carboxylic acid
The synthesis of 4-chloro-1H-indazole-6-carboxylic acid can be envisioned as a two-step

process, beginning with the formation of the 4-chloro-1H-indazole core, followed by a

regioselective carboxylation.

Step 1: Synthesis of 4-chloro-1H-indazole

This procedure is adapted from a known synthesis of 4-chloro-1H-indazole.[2]
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Materials: 3-chloro-2-methylaniline, potassium acetate, acetic anhydride, chloroform,

isopentyl nitrite, lithium hydroxide, tetrahydrofuran (THF), ethyl acetate, anhydrous

magnesium sulfate, deionized water.

Procedure:

To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in

chloroform at 0 °C, slowly add acetic anhydride (3.0 eq).

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Heat the mixture to 60 °C and add isopentyl nitrite (2.0 eq). Maintain the temperature and

stir overnight.

Cool the reaction mixture, add water and THF, and then cool to 0 °C.

Add lithium hydroxide (7.0 eq) and stir at 0 °C for 3 hours to hydrolyze the N-acetyl group.

Perform an aqueous workup by adding water and extracting the product with ethyl acetate.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield 4-chloro-1H-indazole.

The product can be purified by recrystallization or column chromatography.

Step 2: Carboxylation of 4-chloro-1H-indazole

This hypothetical protocol employs a Kolbe-Schmitt-type reaction, a common method for the

carboxylation of aromatic compounds. The regioselectivity for the 6-position is directed by the

existing substituents.

Materials: 4-chloro-1H-indazole, sodium hydride, carbon dioxide (solid or gas), anhydrous

and inert solvent (e.g., N,N-dimethylformamide - DMF), hydrochloric acid.

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-

chloro-1H-indazole (1.0 eq) in anhydrous DMF.
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Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise, allowing for the

evolution of hydrogen gas.

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes

to ensure complete formation of the indazolide anion.

Introduce a stream of dry carbon dioxide gas into the reaction mixture, or add crushed dry

ice, while maintaining the temperature below 20 °C.

Allow the reaction to proceed for several hours or until TLC analysis indicates the

consumption of the starting material.

Quench the reaction by the slow addition of water.

Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate

the carboxylic acid.

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield

crude 4-chloro-1H-indazole-6-carboxylic acid.

Further purification can be achieved by recrystallization from a suitable solvent system

(e.g., ethanol/water).

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product should

be confirmed by ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum is expected to

show distinct aromatic proton signals, with the carboxylic acid proton appearing as a broad

singlet at a downfield chemical shift.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular weight and elemental composition of the compound.

High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound

can be assessed using reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of

acetonitrile and water with 0.1% trifluoroacetic acid) and UV detection.
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Applications in Drug Development
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a

variety of pharmacologically active agents.[3] Indazole derivatives are particularly prominent as

inhibitors of protein kinases, which are critical targets in oncology.[4]

Role as a Kinase Inhibitor Scaffold
4-chloro-1H-indazole-6-carboxylic acid serves as a valuable building block for the synthesis

of more complex molecules designed to inhibit specific kinases. The indazole core can act as a

bioisostere for other aromatic systems, such as indole or benzimidazole, and can form key

hydrogen bonding interactions with the hinge region of the kinase active site. The chloro and

carboxylic acid substituents provide handles for further chemical modification to optimize

potency, selectivity, and pharmacokinetic properties.

The PI3K/Akt/mTOR Signaling Pathway
A significant number of indazole-containing compounds have been developed as inhibitors of

the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] This pathway is a central

regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a

hallmark of many cancers.[8] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt,

and mTOR, are of great interest for cancer therapy.

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and

highlights the points of inhibition by targeted therapies. 4-chloro-1H-indazole-6-carboxylic
acid can be a starting point for the synthesis of inhibitors that target kinases within this

pathway.
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Experimental Workflow for Kinase Inhibitor
Screening
The development of a kinase inhibitor from a scaffold like 4-chloro-1H-indazole-6-carboxylic
acid involves a systematic workflow. This process begins with the synthesis of a library of

derivatives, followed by biochemical and cell-based assays to identify potent and selective

compounds.
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Conclusion
4-chloro-1H-indazole-6-carboxylic acid represents a versatile and valuable scaffold for the

development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its

chemical tractability allows for the generation of diverse chemical libraries, and its inherent

structural features are well-suited for interaction with kinase active sites. The information

provided in this technical guide serves as a foundational resource for researchers aiming to

leverage the potential of this compound in their drug discovery and development endeavors.

Further experimental validation of the outlined protocols and exploration of its biological

activities are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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